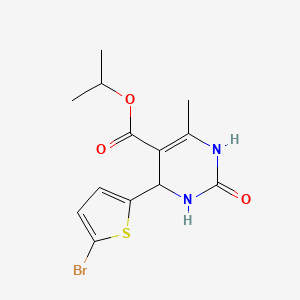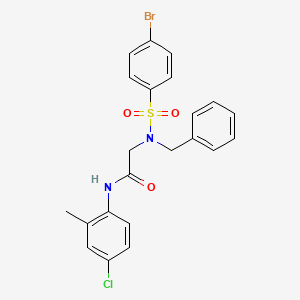
Propan-2-yl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a thiophene ring substituted with a bromine atom. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties that make it valuable for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-bromothiophene-2-carboxylic acid with an appropriate amine to form an intermediate, which is then cyclized to yield the desired tetrahydropyrimidine derivative. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution of the bromine atom can produce various thiophene derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of Propan-2-yl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the bromine atom can form halogen bonds with electron-rich sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.
Pyrimidine derivatives: Compounds with a pyrimidine ring are structurally related and often studied for their biological activities.
Brominated heterocycles: These compounds contain bromine atoms and are used in various chemical and biological applications.
Uniqueness
Propan-2-yl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a brominated thiophene ring and a tetrahydropyrimidine moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H15BrN2O3S |
|---|---|
Molekulargewicht |
359.24 g/mol |
IUPAC-Name |
propan-2-yl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H15BrN2O3S/c1-6(2)19-12(17)10-7(3)15-13(18)16-11(10)8-4-5-9(14)20-8/h4-6,11H,1-3H3,(H2,15,16,18) |
InChI-Schlüssel |
YXQAFFPMOOZXCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(S2)Br)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B15033771.png)

![5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B15033778.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B15033779.png)
![methyl (4Z)-1-cyclohexyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15033788.png)
![2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B15033801.png)
![2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B15033803.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B15033810.png)
![4-({1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B15033815.png)
![2-({[1-Hydroxy-2-(methylsulfinyl)cyclohexyl]methyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15033817.png)
![3-amino-7,7-dimethyl-N-(3-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B15033827.png)
![2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B15033835.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15033837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(naphthalen-2-ylsulfonyl)piperazine](/img/structure/B15033838.png)
